4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
4-[cyclopropyl(methoxy)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H17NOS/c1-14-12(8-2-3-8)11-9-5-7-15-10(9)4-6-13-11/h5,7-8,11-13H,2-4,6H2,1H3 |
InChI Key |
NYJJXJKUKHYGGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CC1)C2C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Thiol Intermediate Cyclization Route
- Starting from 4-piperidone, the amine is protected using benzothiazole-2-sulfonyl chloride (BtsCl) to form a stable Bts-protected amine intermediate.
- This intermediate undergoes Vilsmeier-Haack formylation to introduce a formyl group.
- The formylated intermediate is reacted with sodium sulfide to generate a thiol in situ.
- Alkyl bromides are then added, which undergo nucleophilic substitution by the thiol, followed by base-catalyzed cyclization to form the THTP ring.
- Finally, the Bts protecting group is removed under mild conditions (e.g., with thiophenol and potassium carbonate) to yield the free THTP compound.
Industrially Relevant Preparation Method (Patent-Based)
A patented method provides a practical and scalable synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, which can serve as a precursor for further functionalization:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Preparation of imine | 2-Thiophene ethylamine, formaldehyde, water; 50-55 °C, 20-30 h | Formation of imine intermediate by condensation | Quantitative imine formation reported |
| 2. Cyclization & salt formation | Ethanolic hydrogen chloride (25-30%), water; 65-75 °C, 4-8 h; activated carbon treatment; cooling to 0-5 °C | Cyclization to THTP ring and formation of hydrochloride salt | High yield (~94%), mild conditions, low pollution |
This method avoids the use of gaseous hydrogen chloride, reduces waste acid generation, and uses inexpensive raw materials, making it suitable for industrial production.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Thiol Intermediate Cyclization | 4-Piperidone, BtsCl, sodium sulfide, alkyl bromides | Protection, formylation, thiol generation, alkylation, cyclization, deprotection | Allows enantioselective synthesis, versatile substitution | Multi-step, requires protecting groups |
| Pictet-Spengler Cyclization | 2-Thiophene ethylamine, formaldehyde, ethanolic HCl | Imine formation, acid-catalyzed cyclization, salt formation | Mild conditions, fewer steps, industrially scalable | Limited substitution scope |
| Industrial Patent Method | 2-Thiophene ethylamine, formaldehyde, ethanolic HCl | Imine formation, cyclization, purification | High yield, environmentally friendly, cost-effective | Focused on hydrochloride salt |
Research Findings and Considerations
- The thiol intermediate method provides flexibility for introducing various substituents, including potentially the cyclopropyl(methoxy)methyl group, by selecting appropriate alkyl bromides.
- The Pictet-Spengler approach is simpler and more amenable to scale-up but may require additional steps for complex substitutions.
- The patented industrial method emphasizes environmental and economic benefits, crucial for large-scale synthesis.
- Enantioselective synthesis of substituted THTPs has been demonstrated using chiral amines and controlled reaction conditions, which may be relevant if stereochemistry is important for the target compound.
- No direct literature was found detailing the exact preparation of 4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, but the described methods provide a robust framework for its synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or functionalized derivatives.
Scientific Research Applications
P2Y12 Receptor Antagonism
One of the most prominent applications of this compound is its role as a P2Y12 receptor antagonist. P2Y12 receptors are critical in platelet aggregation and are a target for antiplatelet therapies. The thienopyridine class of drugs has been widely studied for their effectiveness in treating cardiovascular diseases by preventing thrombus formation. Research indicates that derivatives of this compound could enhance the potency and selectivity of existing antiplatelet agents .
Neuropharmacology
The structural characteristics of 4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine suggest potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotective properties. Preliminary studies indicate that modifications to the thienopyridine scaffold may lead to compounds with improved efficacy against neurodegenerative diseases .
Case Study 1: Antiplatelet Activity
In a study focused on the synthesis of amino acid prodrugs based on thienopyridines, researchers evaluated the antiplatelet activity of various derivatives. The study found that specific modifications to the thieno[3,2-c]pyridine framework resulted in enhanced activity against P2Y12 receptors compared to traditional agents like clopidogrel. This indicates that this compound may serve as a promising candidate for further development in antiplatelet therapy .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of thienopyridine derivatives in models of oxidative stress-induced neuronal damage. The results demonstrated that certain compounds exhibited significant neuroprotective properties by modulating oxidative stress pathways and enhancing cellular survival rates. This positions compounds like this compound as potential therapeutic agents for neurodegenerative conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Application |
|---|---|---|---|---|
| 4-(Cyclopropyl(methoxy)methyl)-... | C₁₀H₁₃NS | 179.28 | Cyclopropyl(methoxy)methyl | Under research |
| Ticlopidine | C₁₄H₁₄ClNS | 263.78 | 2-Chlorobenzyl | Antiplatelet |
| Prasugrel Intermediate | C₇H₁₀ClNS | 175.68 | N/A (Core structure) | Antiplatelet prodrug |
| (4R)-4-(4-Methoxyphenyl)-... | C₁₄H₁₅NOS | 245.34 | 4-Methoxyphenyl | Ligand studies |
Biological Activity
4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on various research findings.
Chemical Structure and Properties
The compound belongs to the class of tetrahydrothieno[3,2-c]pyridines, characterized by a fused thieno and pyridine ring system. Its molecular formula is with a molecular weight of approximately 179.28 g/mol .
Synthesis
The synthesis of this compound involves several steps:
- The initial formation of the tetrahydrothieno structure is achieved through cyclization reactions involving suitable precursors.
- Subsequent modifications introduce the cyclopropyl and methoxy groups to the core structure .
Biological Activity Overview
Research has highlighted several key biological activities associated with this compound:
Antitumor Activity
Recent studies indicate that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit significant antitumor properties. In vitro assays have demonstrated that these compounds can inhibit various cancer cell lines:
- Cell Lines Tested : NCI-H1975 (lung cancer), A549 (lung adenocarcinoma), and NCI-H460 (non-small cell lung cancer).
- Inhibition Rates : Notably, compounds with thienopyrimidine-like structures showed higher cytotoxicity compared to those with pyridopyrimidine-like structures. For instance, compound B1 exhibited an IC50 value of 0.297 μM against NCI-H1975 cells, indicating potent activity .
| Compound | Cell Line | IC50 (μM) | Activity Level |
|---|---|---|---|
| B1 | NCI-H1975 | 0.297 | High |
| B2 | A549 | >50 | Low |
| B9 | NCI-H1975 | 15.629 | Moderate |
The mechanism underlying the antitumor activity of these compounds is primarily through the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. The structure-activity relationship studies suggest that modifications in the side chains can enhance binding affinity and selectivity towards EGFR mutants such as L858R/T790M .
Case Studies
-
Study on Antitumor Efficacy : A study synthesized a series of thienopyrimidine derivatives based on the tetrahydrothieno scaffold. The most promising compounds were evaluated for their ability to inhibit EGFR mutations linked to lung cancer progression.
- Results indicated that specific substitutions significantly improved cytotoxicity against resistant cancer cell lines.
- Inhibition of hPNMT : Another study focused on the inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT), revealing that certain derivatives could enhance selectivity and potency compared to traditional inhibitors .
Q & A
Q. Advanced Research Focus
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, resolving bond angles, and confirming stereochemistry .
- NMR/HRMS : For non-crystalline samples, ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl-methoxy methyl groups show δ 0.5–1.5 ppm for cyclopropyl protons). HRMS validates molecular formulae (e.g., C₁₄H₁₈NO₂S requires m/z 280.1003) .
Data Contradiction Note : Discrepancies in melting points (e.g., 212–215°C vs. 190°C in derivatives) may arise from polymorphic forms, necessitating DSC analysis .
What computational strategies are employed to predict the bioactivity of 4-(cyclopropyl(methoxy)methyl)-substituted thienopyridines?
Q. Advanced Research Focus
- Docking studies : Molecular docking with fungal CYP51 (target for antifungal activity) reveals hydrogen bonding between the methoxy group and heme propionates .
- ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~3.5) and CYP2C19-mediated metabolism, aligning with experimental IC₅₀ values (~2 µM against C. albicans) .
Limitation : False positives may occur due to the compound’s conformational flexibility; MD simulations (>100 ns) are recommended to validate binding stability .
How does the introduction of a cyclopropyl-methoxy methyl group influence metabolic stability compared to other substituents?
Q. Advanced Research Focus
- CYP450 Interactions : The cyclopropyl group reduces oxidative metabolism by CYP3A4/2C19 due to steric hindrance, increasing plasma half-life (t₁/₂ ~12 hr vs. 6 hr for chlorobenzyl analogs) .
- In vitro assays : Microsomal stability tests in human liver microsomes (HLM) show 85% parent compound remaining after 1 hr, versus 40% for unsubstituted derivatives .
Contradiction Alert : Some studies report conflicting CYP2D6 inhibition; follow-up with recombinant enzyme assays is advised .
What are the critical considerations for designing enantioselective syntheses of chiral tetrahydrothieno[3,2-c]pyridines?
Q. Advanced Research Focus
- Catalytic asymmetric amination : Iridium catalysts (e.g., [Ir(cod)Cl]₂) achieve >98% ee in crotyl acetate reactions, though substrate scope is limited to allylic amines .
- Chiral resolution : Use of (+)-di-p-toluoyl-D-tartaric acid resolves racemic mixtures, but yields drop to 50–60% .
Optimization Tip : DFT calculations (B3LYP/6-31G*) guide ligand selection to enhance enantioselectivity in ring-expansion reactions .
How do structural modifications impact the antifungal efficacy of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives?
Q. Basic Research Focus
- Substituent Effects : Replacement of the methoxy group with triazoles (e.g., 5-((5-substituted-1H-1,2,4-triazol-3-yl)methyl) derivatives) boosts MIC values from 16 µg/mL to 2 µg/mL against Aspergillus fumigatus .
- SAR Insights : Electron-withdrawing groups (e.g., -CF₃) at the 4-position enhance membrane penetration but increase cytotoxicity (CC₅₀ ~10 µM vs. 50 µM for methoxy) .
What are the challenges in characterizing amide bond rotamers in acylated tetrahydrothieno[3,2-c]pyridines?
Q. Advanced Research Focus
- Dynamic NMR : Low-temperature ¹H NMR (e.g., 193 K in CD₂Cl₂) resolves rotameric populations (e.g., 70:30 ratio for 5-acetyl derivatives) .
- X-ray vs. Computational Data : Discrepancies arise between crystallographic bond lengths (1.23 Å for C=O) and DFT-predicted values (1.21 Å), attributed to crystal packing forces .
How can degradation products of 4-(cyclopropyl(methoxy)methyl)-substituted thienopyridines be identified and mitigated?
Q. Advanced Research Focus
- LC-HRMS : Degradation under acidic conditions (pH 3.0) yields 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (m/z 167.06) via demethylation. Use of stabilizing buffers (25 mM KH₂PO₄, pH 4.0) reduces degradation by 90% .
- Forced Degradation Studies : Exposure to UV light generates sulfoxide derivatives (m/z +16), necessitating amber glass storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
